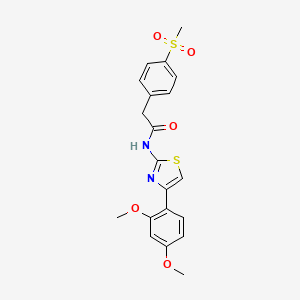
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide" is a chemical entity with potential significance in various fields of chemistry and pharmacology. Although specific literature directly addressing this compound is limited, related research on similar thiazole derivatives provides insights into the synthesis, structural analysis, and chemical properties of such compounds.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the condensation reactions of various precursors, including phenylthiazoles, acetamides, and sulfonamides. For example, the synthesis of N-substituted acetamide derivatives can be achieved by reacting specific thiazole compounds with chloroacetamides under controlled conditions, involving steps like cyclization and substitution reactions (Siddiqui et al., 2007).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic techniques such as NMR, IR, and X-ray diffraction. These compounds typically display a planar thiazole unit, with various substituents influencing the overall molecular geometry and intermolecular interactions. For instance, studies have shown that thiazole acetamides can form inversion dimers and exhibit specific orientation angles between aromatic rings and the thiazole core (Zhang, 2009).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, including condensation, substitution, and cyclization, contributing to their chemical diversity and applicability in medicinal chemistry. Their reactivity is influenced by the presence of functional groups, such as acetamides and sulfonamides, which can undergo further chemical transformations. The chemical properties of these compounds are often studied through their interaction with biological targets, demonstrating activities like enzyme inhibition and antibacterial effects (Khalid et al., 2014).
Applications De Recherche Scientifique
Anticancer Properties
Synthesis and Evaluation of Anticancer Agents : The compound has been synthesized and evaluated for its anticancer activity. Specifically, derivatives of this compound showed promising results against human lung adenocarcinoma cells, indicating potential as a selective anticancer agent (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Evaluation of New Derivatives for Antitumor Activity : Various derivatives of the compound have been synthesized and screened for antitumor activity. Some derivatives exhibited considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : Research has been conducted on novel thiazole derivatives, including this compound, for their potential as antimicrobial agents. These compounds showed promising results against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antibacterial and Antifungal Activities : Thiazole derivatives of this compound were synthesized and found to exhibit significant antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Saravanan et al., 2010).
Antioxidant Activity
- Evaluation of Antioxidant Activity : Some derivatives of this compound have been tested for their antioxidant properties. Amidomethane sulfonyl-linked derivatives showed excellent antioxidant activity, surpassing standard benchmarks like Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Anticonvulsant Properties
- Synthesis and Evaluation of Anticonvulsant Agents : Research has been conducted on derivatives of this compound for their potential as anticonvulsant agents. Some compounds demonstrated significant protection against induced convulsions, indicating potential therapeutic use in seizure disorders (Farag et al., 2012).
Analgesic Properties
- Synthesis and Evaluation of Analgesic Agents : Thiazole derivatives of this compound were synthesized and investigated for analgesic activity. Certain derivatives exhibited noteworthy analgesic activities, suggesting potential applications in pain management (Saravanan et al., 2011).
Propriétés
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-14-6-9-16(18(11-14)27-2)17-12-28-20(21-17)22-19(23)10-13-4-7-15(8-5-13)29(3,24)25/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTXOXZDBLEDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

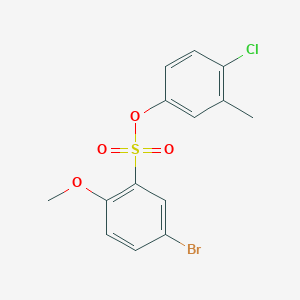
![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484808.png)
![(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2484810.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2484811.png)
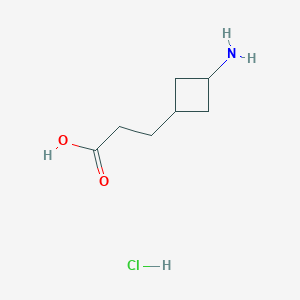
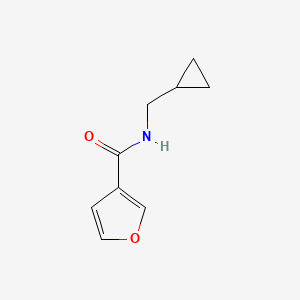
![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)
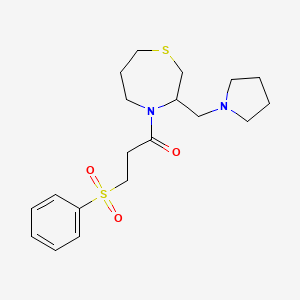
![Methyl 1-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2484819.png)

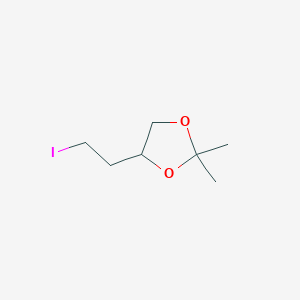
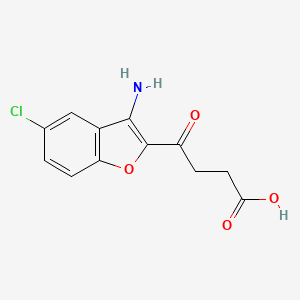
![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)
![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484829.png)